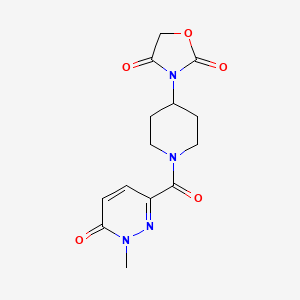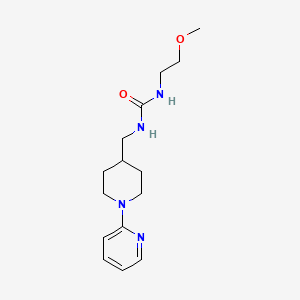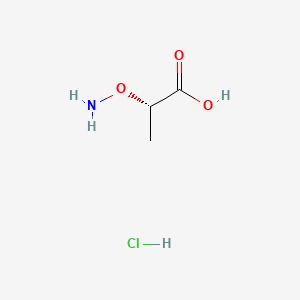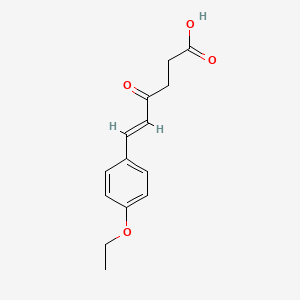
2-(Cyanomethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)benzyl chloride, also known as [2-(chloromethyl)phenyl]acetonitrile, is an organic compound with the molecular formula C9H8ClN. This compound is characterized by the presence of a benzyl chloride group and a cyanomethyl group attached to the benzene ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Mecanismo De Acción
Target of Action
The primary target of 2-(Cyanomethyl)benzyl chloride is the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
This compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group . The exact mechanism (SN1 or SN2) depends on the specific conditions and the nature of the nucleophile .
Biochemical Pathways
One of the key biochemical pathways involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry . The this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of solvent can also significantly affect the reaction . Furthermore, the reaction is typically performed under mild conditions, which makes it tolerant to a wide range of functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Cyanomethyl)benzyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyanomethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl cyanide derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiourea are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted benzyl cyanides
- Benzyl amines
- Benzyl alcohols
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)benzyl chloride finds applications in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors. It can also be employed in the synthesis of fluorescent probes for biological imaging.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals, polymers, and resins. It also finds applications in the manufacture of adhesives and coatings.
Comparación Con Compuestos Similares
- Benzyl chloride
- Benzyl cyanide
- 2-(Chloromethyl)benzyl alcohol
Comparison:
Benzyl chloride: Lacks the cyanomethyl group, making it less reactive towards nucleophiles compared to 2-(cyanomethyl)benzyl chloride.
Benzyl cyanide: Contains a nitrile group but lacks the benzyl chloride moiety, resulting in different reactivity and applications.
2-(Chloromethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses.
This compound stands out due to its unique combination of the benzyl chloride and cyanomethyl groups, which imparts distinct reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
2-[2-(chloromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYHVLCLXDODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2818417.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2818420.png)





![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)
![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)

methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)
